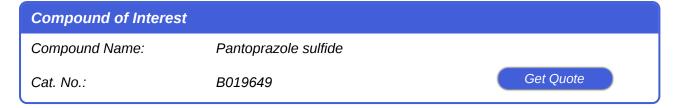


# Validated HPLC-UV method for the quantification of pantoprazole sulfide

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# Comparative Guide to HPLC-UV Quantification of Pantoprazole Sulfide

For researchers, scientists, and drug development professionals, the accurate quantification of pantoprazole and its related substances is critical for ensuring drug quality, stability, and pharmacokinetic analysis. **Pantoprazole sulfide** is a key process-related impurity and a potential degradant of pantoprazole. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **pantoprazole sulfide**, alongside alternative analytical techniques.

### **Comparison of Analytical Methods**

The selection of an analytical method for quantifying **pantoprazole sulfide** depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a widely used and robust technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages.



Parameter	HPLC-UV	LC-MS/MS	HPTLC
Linearity Range	0.01 - 50 μg/mL[1]	5 - 5,000 ng/mL[1]	50 - 800 ng/spot[1]
Intra-day Precision (% CV)	3.4 - 10[1]	0.79 - 5.36[1]	1.28 - 2.40
Inter-day Precision (% CV)	2.3 - 9.8	0.91 - 12.67	2.40 - 3.62
Accuracy (% Recovery)	100 - 113%	>85.49%	98.16 - 100.5%
Lower Limit of Quantification (LLOQ)	10 ng/mL	5 ng/mL	25.60 ng/spot
Internal Standard Example	Tinidazole	Pantoprazole-d3	Not Applicable

# Validated HPLC-UV Method for Pantoprazole and its Impurities

A stability-indicating HPLC method has been developed and validated for the determination of pantoprazole and its process-related impurities, including **pantoprazole sulfide**. This method is suitable for routine quality control and stability studies of pantoprazole in bulk drug and pharmaceutical formulations.

## **Chromatographic Conditions**



Parameter	Condition
Column	Hypersil ODS (125 x 4.0 mm, 5 μm)
Mobile Phase	Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile
Flow Rate	1.0 mL/min
Detection Wavelength	290 nm
Column Temperature	40°C
Injection Volume	20 μL
Run Time	50 min

### **Method Validation Summary**

The HPLC-UV method demonstrates good performance and reliability for its intended purpose.

Validation Parameter	Result	
Specificity	The method is specific for pantoprazole and its impurities, with no interference from blank or placebo.	
Linearity (r²)	> 0.999	
Accuracy (% Recovery)	97.9 - 103%	
Precision (% RSD)	< 10%	
Limit of Detection (LOD)	0.043 - 0.047 μg/mL	
Limit of Quantification (LOQ)	0.13 - 0.14 μg/mL	
Robustness	The method is robust to small, deliberate variations in chromatographic conditions.	

## **Experimental Protocols**



#### **Preparation of Standard Solutions**

- Stock Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole sulfide reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range.

#### **Sample Preparation**

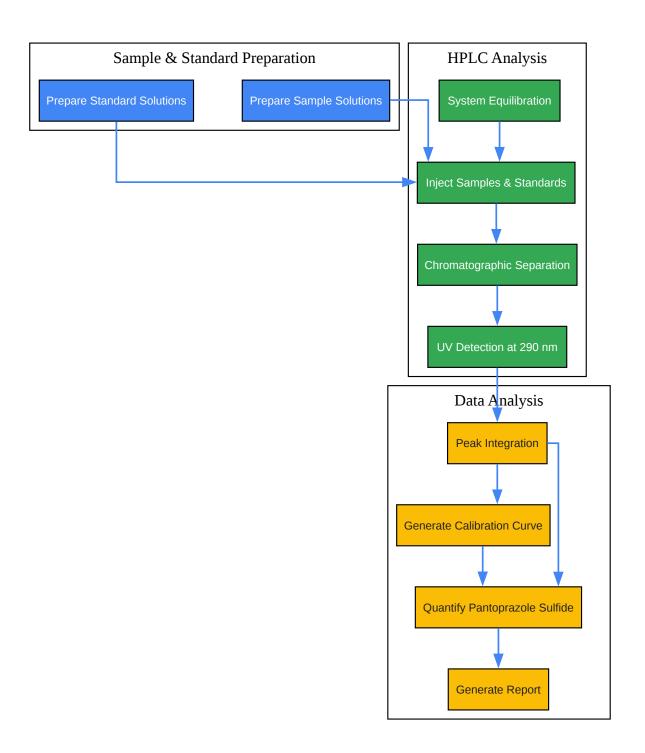
- Bulk Drug: Accurately weigh and dissolve the pantoprazole bulk drug sample in the diluent to a known concentration.
- Formulations (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of pantoprazole into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.

#### **Chromatographic Procedure**

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for pantoprazole sulfide.
- Quantify the amount of pantoprazole sulfide in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

## **Experimental Workflow**





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Caption: Workflow for the HPLC-UV quantification of pantoprazole sulfide.



#### Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of **pantoprazole sulfide** in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. While alternative methods like LC-MS/MS offer higher sensitivity, the HPLC-UV method remains a practical and cost-effective choice for many applications in the pharmaceutical industry. The detailed experimental protocol and comparative data presented in this guide can assist researchers in selecting and implementing the most appropriate analytical technique for their specific needs.

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#### References

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